![molecular formula C11H18 B13482101 (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is a bicyclic organic compound with the molecular formula C11H18 It is a derivative of bicyclo[221]heptane, featuring a unique structure with a methylene group and three methyl groups attached to the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphene or related bicyclic compounds.
Reaction Conditions: The key step involves the introduction of the methylene group at the 2-position of the bicyclic framework. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but lacking the methylene group.
Bicyclo[2.2.1]heptane: The parent compound without the additional methyl and methylene groups.
Bornyl acetate: A related compound with an acetate group instead of the methylene group.
Uniqueness
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H18 |
|---|---|
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3/t9-,11+/m1/s1 |
Clave InChI |
IWWRARFUNWPJJJ-KOLCDFICSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1)C(C2=C)(C)C |
SMILES canónico |
CC1(C2CCC(C2)(C1=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


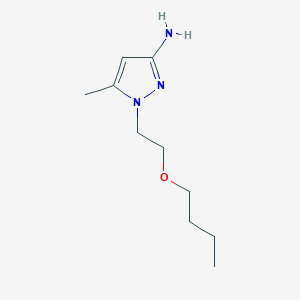



![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)

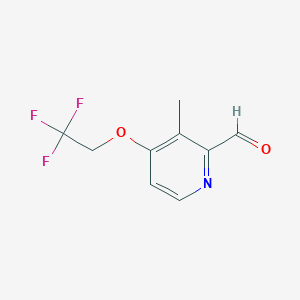
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
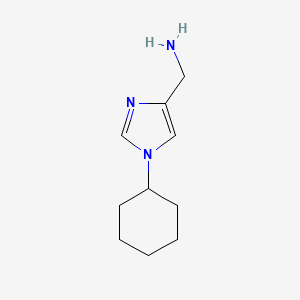
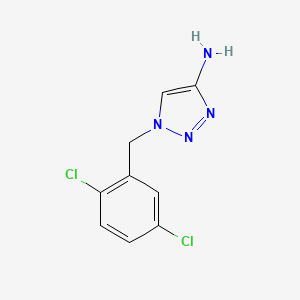
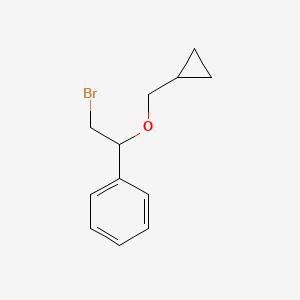

![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
